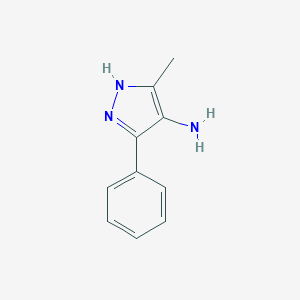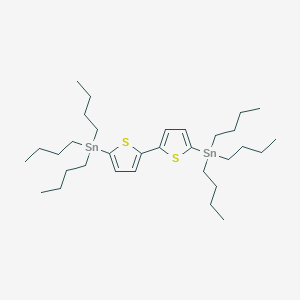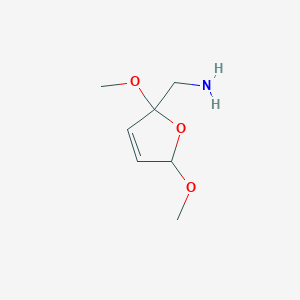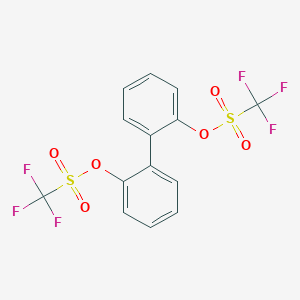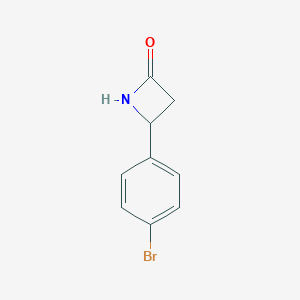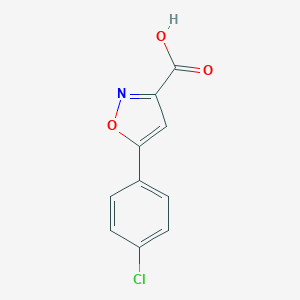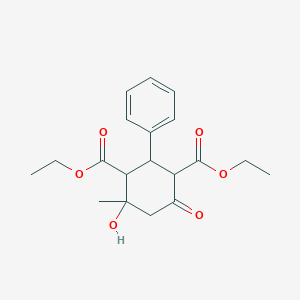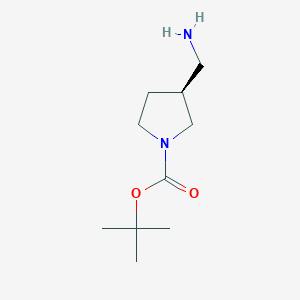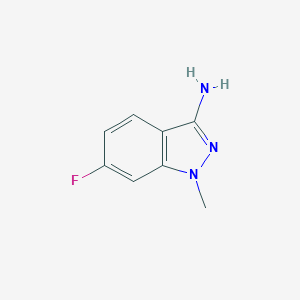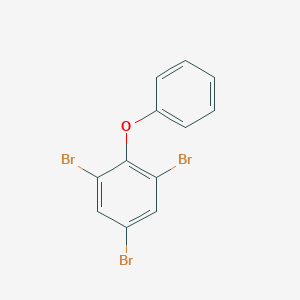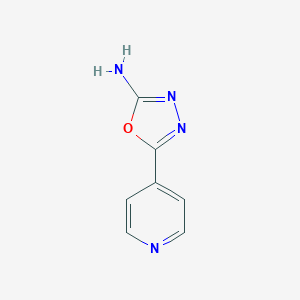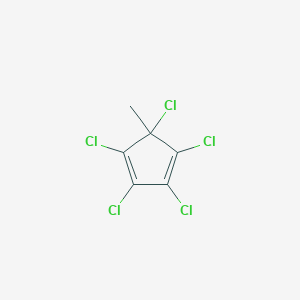![molecular formula C8H10N4S B175746 Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- CAS No. 13370-86-0](/img/structure/B175746.png)
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-, also known as PTU, is a potent inhibitor of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. PTU has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. In
Mécanisme D'action
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- inhibits thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide to iodine, which is necessary for the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- also inhibits the coupling of iodotyrosines, which prevents the formation of thyroid hormones.
Effets Biochimiques Et Physiologiques
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been shown to decrease serum levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3). It also decreases the uptake of iodine by the thyroid gland, which further reduces the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- is a potent inhibitor of thyroid peroxidase, which makes it a valuable tool for studying thyroid hormone synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can also interfere with other enzymatic reactions, which may complicate the interpretation of experimental results.
Orientations Futures
Future research on Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may focus on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may also be studied for its potential as an anti-cancer agent, as thyroid cancer cells are known to be highly dependent on thyroid hormone synthesis. Additionally, the development of more selective inhibitors of thyroid peroxidase may provide new insights into the regulation of thyroid hormone synthesis and lead to the development of more effective therapies for thyroid disorders.
Méthodes De Synthèse
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can be synthesized by the reaction between hydrazine hydrate and thiocarbohydrazide in the presence of acetic acid. The reaction yields Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- as a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. It has been shown to inhibit thyroid hormone synthesis by blocking the oxidation of iodide to iodine, which is a critical step in the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune thyroiditis.
Propriétés
Numéro CAS |
13370-86-0 |
|---|---|
Nom du produit |
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- |
Formule moléculaire |
C8H10N4S |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
Clé InChI |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES isomérique |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
SMILES canonique |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Synonymes |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



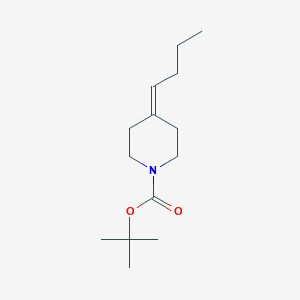
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
